

Wet granulation technique for axitinib tablet preparation

Author: Smolecule Technical Support Team, Date: February 2026

Compound Focus: Axitinib

CAS No.: 319460-85-0

Cat. No.: S548089

Get Quote

Application Notes: Wet Granulation of Axitinib Tablets

Axitinib is a tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma [1]. It is classified as a BCS Class II drug, indicating low solubility and high permeability, which presents a challenge for formulation scientists aiming to enhance its dissolution and bioavailability [2]. The wet granulation technique has been successfully employed to develop both immediate-release (IR) and sustained-release (SR) **axitinib** tablets, with Quality by Design (QbD) approaches being central to process optimization [2] [3].

Formulation Components and Experimental Design

The table below summarizes the typical ingredients used in **axitinib** tablet formulations via wet granulation.

Table 1: Typical Formulation Components for Axitinib Tablets

Component Category	Specific Ingredient	Function in Formulation	Common Amount / Note
Active Pharmaceutical	Axitinib (Form IV for IR [3])	Therapeutic agent	1mg, 3mg, 5mg, 7mg strengths are marketed

Component Category	Specific Ingredient	Function in Formulation	Common Amount / Note
Ingredient (API)			[3]
Release-Retarding Polymers	HPMC K4M, HPMC K15M [2]	Matrix former for sustained release	Investigated as independent variables in DoE [2]
Binder	Polyvinylpyrrolidone (PVP K-30) [2]	Promotes cohesion of granules	Prepared as a 5% w/w solution in isopropyl alcohol [2]
Diluent / Filler	Microcrystalline Cellulose (Avicel PH 101) [2]	Bulks up the tablet formulation	Added to dry granules before compression [2]
Lubricant	Magnesium Stearate [2]	Prevents adhesion during compression	1% by weight [2]
Granulating Fluid	Isopropyl Alcohol [2]	Moistens the powder blend	Solvent for PVP binder solution [2]

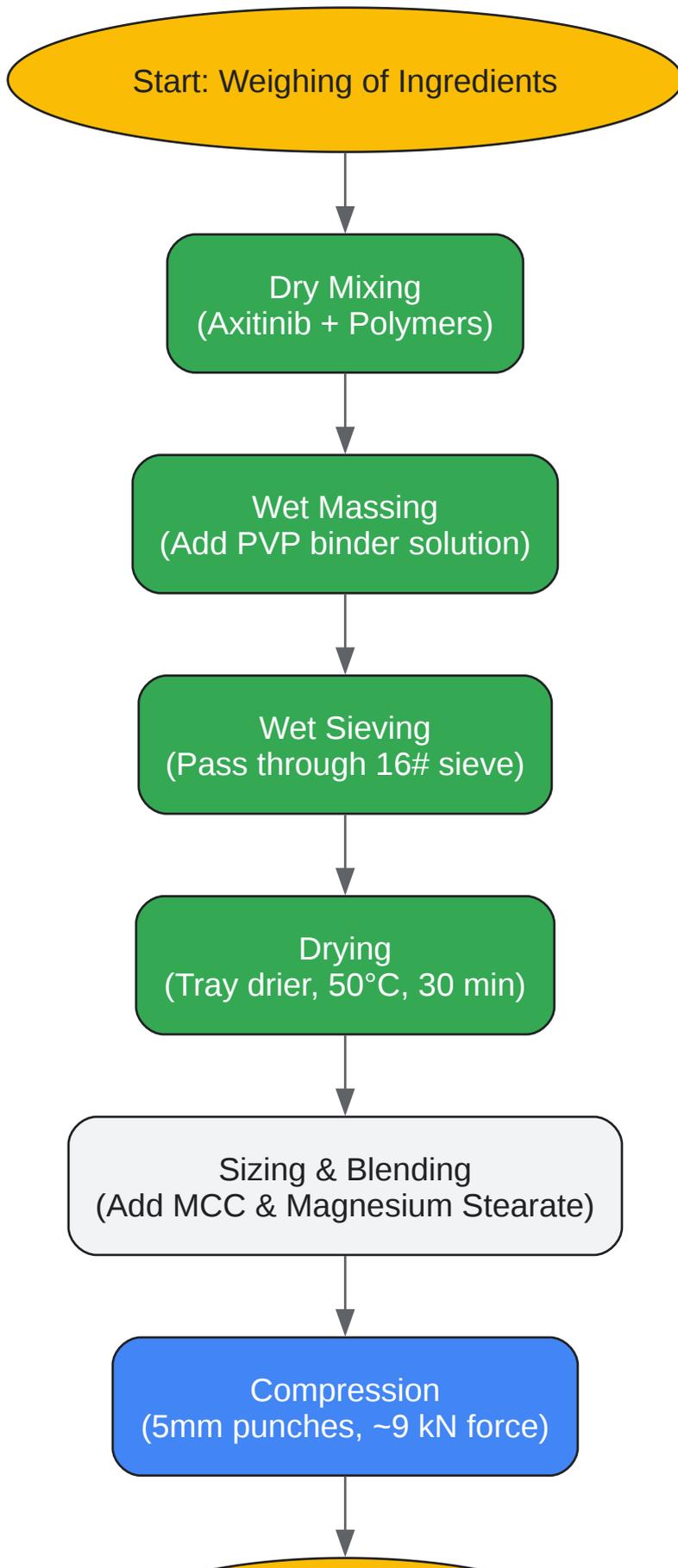
For formulation optimization, a **Box-Behnken Design (BBD)** with three factors and three levels has been effectively used. This statistical approach helps in understanding the complex effects of component ratios on drug release [2].

Table 2: Example Box-Behnken Design for Sustained-Release Formulation [2]

| Independent Variable | Symbol | Levels | | :--- | :--- | :--- | | | **Low (-1) | Medium (0) | High (+1) | | HPMC K4M | X1 | | | | HPMC K15M | X2 | | | | PVP K-30 | X3 | | | | **Dependent Variables (Responses) | | Target / Description | | | Cumulative Drug Release at various time points (e.g., 1, 2, 4, 8, 12, 24 hours) | R1-R10 | To achieve desired sustained-release profile over 24 hours [2] | | |****

Critical Process Parameters for Wet Granulation

The wet granulation process is critical for ensuring uniform content, good flowability, and consistent compaction. The following workflow details the key unit operations.





End: Axitinib Tablets

Click to download full resolution via product page

*Diagram 1: Wet Granulation Process Workflow for **Axitinib** Tablets. This diagram outlines the sequential unit operations from raw material weighing to final tablet compression, with critical steps like wet massing and drying highlighted [2].*

Detailed Experimental Protocol

This section provides a step-by-step methodology for preparing sustained-release **axitinib** tablets via wet granulation, as derived from the literature [2].

Materials and Equipment

- **Active Ingredient: Axitinib.**
- **Excipients:** HPMC K4M, HPMC K15M, PVP K-30, Microcrystalline Cellulose (Avicel PH 101), Magnesium Stearate.
- **Solvent:** Isopropyl Alcohol.
- **Equipment:** Analytical balance, mortar and pestle or high-shear mixer, sieves (BSS 16#), tray drier, rotary tablet press (e.g., 10-station Rimek tablet press), dissolution apparatus (USP apparatus II), HPLC system for analysis.

Step-by-Step Procedure

- **Preparation of Binder Solution:** Accurately weigh PVP K-30. Dissolve it in a sufficient quantity of isopropyl alcohol to form a 5% w/w solution. Set aside [2].
- **Dry Mixing:** Weigh **axitinib**, HPMC K4M, and HPMC K15M according to the experimental design. Transfer these powders to a glass mortar and pestle (or a suitable mixer) and blend thoroughly for 20 minutes to achieve a homogeneous powder mix [2].
- **Wet Granulation:** Gradually add the PVP binder solution to the dry powder mixture while continuously mixing. Continue kneading until a coherent wet mass with the desired consistency is

formed. The endpoint is typically when the mass holds together when squeezed and breaks apart easily [2].

- **Wet Sieving:** Pass the wet mass through a sieve with a mesh size of 16# (approximately 1.19 mm aperture) to form uniform, moist granules [2].
- **Drying:** Spread the wet granules evenly on trays and dry in a tray drier at 50°C for about 30 minutes, or until the granules reach a specified loss on drying (LOD) value, indicating low moisture content [2].
- **Sizing and Lubrication:** Pass the dried granules through a suitable sieve to break up any aggregates. Transfer the sized granules to a blender. Add the required amounts of microcrystalline cellulose and magnesium stearate (1% w/w). Blend for a specified time (e.g., 5-10 minutes) to ensure uniform distribution without over-mixing [2].
- **Compression:** Compress the final blend on a rotary tablet press using 5 mm concave punches. A compression force of approximately 9 kN can be used as a starting point for all formulations to ensure consistent tablet hardness [2].

Performance and Optimization

In-Vitro Dissolution Testing

The performance of the developed sustained-release formulations is evaluated using dissolution testing. The standard conditions, as per one study, are [2]:

- **Apparatus:** USP Apparatus II (Paddle)
- **Dissolution Medium:** 900 ml of a suitable buffer (e.g., pH 6.8 phosphate buffer).
- **Temperature:** 37 ± 0.5°C
- **Paddle Speed:** 50-75 rpm
- **Sampling Times:** 1, 2, 4, 6, 8, 10, 12, and 24 hours.
- **Analysis:** Withdraw samples at specified intervals, filter, and analyze the drug concentration using a validated HPLC or UV method.

The cumulative drug release at different time points serves as the critical response for optimizing the formulation using the DoE.

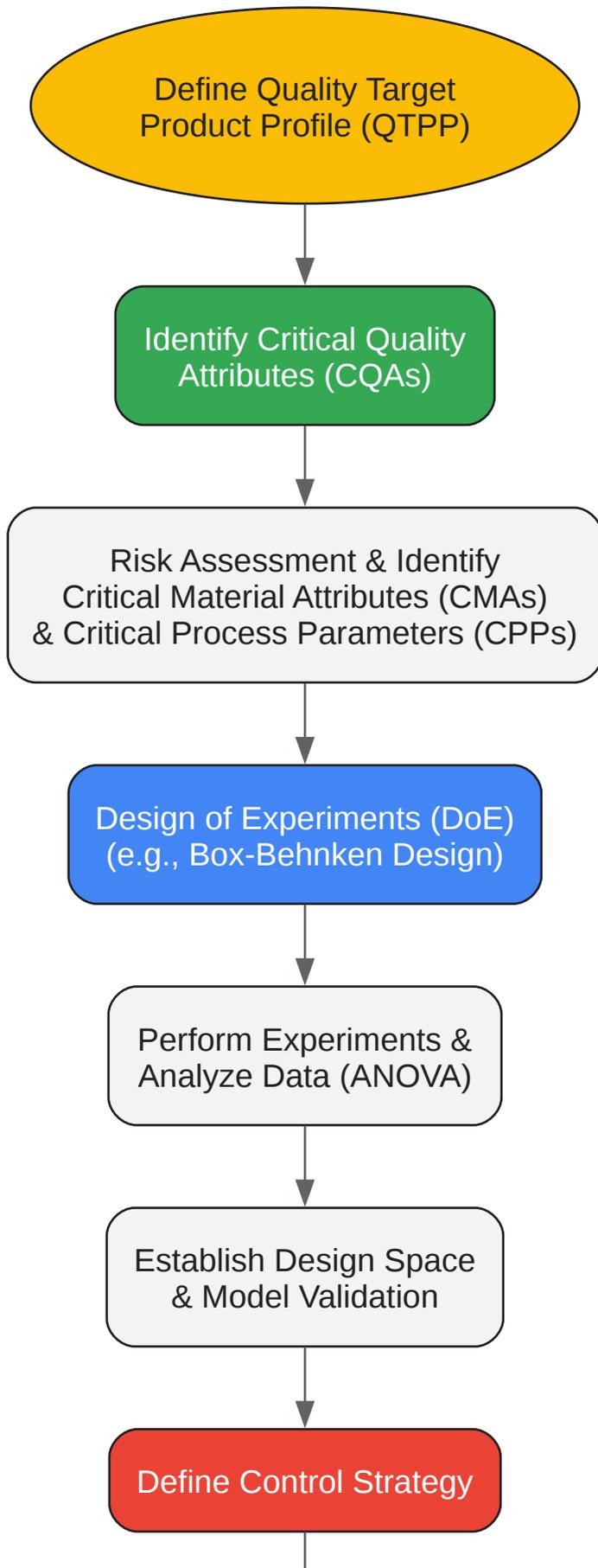
Optimization and Data Analysis

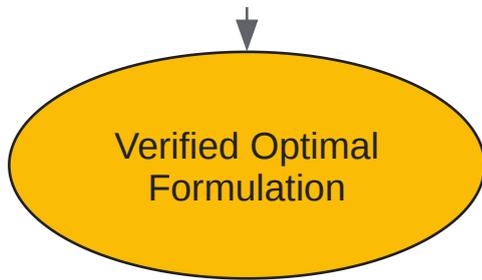
- **Data Fitting and Model Validation:** The dissolution data for each run in the BBD is fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas). Analysis of variance

(ANOVA) is performed to assess the significance of the model and individual factor effects [2].

- **Establishing Design Space:** Based on the statistical model, the impact of HPMC K4M (X1), HPMC K15M (X2), and PVP (X3) on the drug release profile is quantified. Contour plots and response surface graphs are generated to visualize the relationship between factors and responses [2].
- **Selecting the Optimal Formulation:** The formulation with a **desirability value close to 1** is selected as the optimum. One study reported an optimized formulation with a desirability of 0.793, which provided a balance of all target responses, leading to a robust sustained-release profile over 24 hours [2].

The QbD workflow for developing this formulation is illustrated below.





Click to download full resolution via product page

*Diagram 2: QbD-based Workflow for **Axitinib** Formulation Development. This chart outlines the systematic approach from defining target product profiles to establishing a control strategy for the optimized formulation [2].*

Conclusion

The wet granulation technique is a robust and versatile method for preparing **axitinib** tablets. Applying a QbD framework with tools like the Box-Behnken design allows for a systematic understanding of how critical formulation variables (like the levels of HPMC K4M, HPMC K15M, and PVP) influence the critical quality attributes of the tablet, particularly the drug release profile. This methodology leads to the efficient development of a stable and effective **axitinib** sustained-release formulation with predictable performance.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. [sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical...](https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/axitinib) [sciencedirect.com]
2. Design and Optimization of Sustained Release Tablets ... | Preprints.org [preprints.org]
3. Pharmaceutical composition comprising axitinib [patents.google.com]

To cite this document: Smolecule. [Wet granulation technique for axitinib tablet preparation].

Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548089#wet->

granulation-technique-for-axitinib-tablet-preparation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com